10-Oxo-3,6,11-trioxa-9-azatetradec-13-en-1-oic acid
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Overview
Description
10-Oxo-3,6,11-trioxa-9-azatetradec-13-en-1-oic acid is a complex organic compound with a unique structure that includes multiple functional groups such as oxo, oxa, and aza groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Oxo-3,6,11-trioxa-9-azatetradec-13-en-1-oic acid typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds that contain the necessary functional groups. Common reagents used in the synthesis include ethylene oxide, amines, and carboxylic acids. The reaction conditions usually involve controlled temperatures and pH levels to ensure the correct formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound. The production process is optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
10-Oxo-3,6,11-trioxa-9-azatetradec-13-en-1-oic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The reaction conditions vary depending on the desired product but typically involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols.
Scientific Research Applications
10-Oxo-3,6,11-trioxa-9-azatetradec-13-en-1-oic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 10-Oxo-3,6,11-trioxa-9-azatetradec-13-en-1-oic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The pathways involved may include signal transduction and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 10-Oxo-3,6,11-trioxa-9-azatetradec-13-en-1-yl 4-methylbenzenesulfonate
- 2-[2-(tert-Butoxycarbonylamino)ethoxy]ethoxyacetic acid
Uniqueness
10-Oxo-3,6,11-trioxa-9-azatetradec-13-en-1-oic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
IUPAC Name |
2-[2-[2-(prop-2-enoxycarbonylamino)ethoxy]ethoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO6/c1-2-4-17-10(14)11-3-5-15-6-7-16-8-9(12)13/h2H,1,3-8H2,(H,11,14)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZUMQFWPHYKWCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NCCOCCOCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90623227 |
Source
|
Record name | 10-Oxo-3,6,11-trioxa-9-azatetradec-13-en-1-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90623227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
431990-38-4 |
Source
|
Record name | 10-Oxo-3,6,11-trioxa-9-azatetradec-13-en-1-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90623227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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